molecular formula C12H7F4N3 B13996994 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline CAS No. 22955-57-3

2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline

Cat. No.: B13996994
CAS No.: 22955-57-3
M. Wt: 269.20 g/mol
InChI Key: WPFCVSNSFWZDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline is an organofluorine compound characterized by the presence of multiple fluorine atoms and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2,3,5,6-tetrafluoroaniline followed by coupling with a suitable aromatic compound. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or lithium aluminum hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to aniline derivatives.

    Substitution: Introduction of various functional groups replacing fluorine atoms.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with improved chemical resistance.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The diazenyl group can participate in electron transfer reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoroaniline: Lacks the diazenyl group, making it less reactive in certain chemical reactions.

    4-[(e)-Phenyldiazenyl]aniline: Does not contain fluorine atoms, resulting in different electronic properties.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a diazenyl group, leading to variations in reactivity and applications.

Uniqueness

2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline is unique due to the combination of fluorine atoms and a diazenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

22955-57-3

Molecular Formula

C12H7F4N3

Molecular Weight

269.20 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-phenyldiazenylaniline

InChI

InChI=1S/C12H7F4N3/c13-7-9(15)12(10(16)8(14)11(7)17)19-18-6-4-2-1-3-5-6/h1-5H,17H2

InChI Key

WPFCVSNSFWZDNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.